Furafylline-d3 is synthesized from Furafylline, which is derived from natural sources or synthesized through organic chemistry techniques. It falls under the category of purine derivatives and is classified as a methylxanthine analog. The compound's chemical structure includes a furan ring, a purine base, and deuterated methyl groups.
The synthesis of Furafylline-d3 typically involves the following steps:
Furafylline-d3 has the following molecular characteristics:
The molecular structure features a purine core with a furan moiety attached to it, along with three deuterium atoms replacing hydrogen in the methyl group .
Furafylline-d3 can participate in various chemical reactions:
These reactions are significant for understanding the compound's reactivity and potential pharmacological properties.
The mechanism of action for Furafylline-d3 primarily involves its interaction with cytochrome P450 enzymes, particularly CYP1A2. As an inhibitor, it competes with other substrates for binding sites on these enzymes, thereby modulating their activity in drug metabolism. The presence of deuterium enhances the compound's stability and allows for more precise tracking in metabolic studies .
Furafylline-d3 exhibits distinct physical and chemical properties due to its deuterated structure:
These properties are crucial for its application in scientific research, especially in pharmacokinetics and drug interaction studies.
Furafylline-d3 is primarily used in scientific research for:
Furafylline-d3 is a deuterated analog of the methylxanthine derivative furafylline, where three hydrogen atoms at the 8-methyl group (–CH₃) are replaced with deuterium (–CD₃). This modification retains the core structure: a xanthine scaffold with a furfuryl group at the N7 position and methyl groups at N1 and N3. The molecular formula shifts from C₁₂H₁₂N₄O₃ to C₁₂H₉D₃N₄O₃, increasing the molecular mass from 260.25 g/mol to 263.28 g/mol [6] [9]. Isotopic labeling specifically targets the 8-methyl group due to its critical role in metabolic activation. Furafylline undergoes CYP1A2-mediated oxidation at this group to form a reactive imidazomethide intermediate, which covalently binds the enzyme [5]. Deuterium incorporation alters vibrational frequencies and bond stability, detectable via:
Table 1: Structural and Spectral Signatures of Furafylline vs. Furafylline-d3
Property | Furafylline | Furafylline-d3 |
---|---|---|
Molecular Formula | C₁₂H₁₂N₄O₃ | C₁₂H₉D₃N₄O₃ |
Molecular Weight | 260.25 g/mol | 263.28 g/mol |
8-Methyl Group | –CH₃ | –CD₃ |
¹H-NMR (Methyl Signal) | ~2.4 ppm (s, 3H) | Not detectable |
ESI-MS [M+H]⁺ | m/z 261 | m/z 264 |
Synthesis of furafylline-d3 employs two primary strategies to ensure high isotopic purity (>99%):
Deuteration minimally impacts bulk physicochemical properties but enhances stability in biological matrices:
Table 2: Physicochemical and Stability Properties
Parameter | Furafylline | Furafylline-d3 |
---|---|---|
logP | 1.82 ± 0.05 | 1.83 ± 0.04 |
Aqueous Solubility | 0.52 mg/mL | 0.51 mg/mL |
Thermal Decomposition | 220°C | 219°C |
t₁/₂ in HLM (NADPH) | 12.5 ± 1.2 min | 43.8 ± 3.5 min |
Deuteration induces subtle but functionally significant differences:
Table 3: Metabolic and Functional Comparisons
Parameter | Furafylline | Furafylline-d3 | Significance |
---|---|---|---|
CYP1A2 IC₅₀ | 0.07 µM | 0.25 µM | Reduced inactivation kinetics |
kinact (min⁻¹) | 0.18 ± 0.02 | 0.065 ± 0.01 | Deuteration slows oxidation |
KIE (kH/kD) | 1 | 3.8 ± 0.3 | Confirms rate-limiting C–H cleavage |
CYP Selectivity | >100-fold for CYP1A2 | >100-fold for CYP1A2 | Unaltered target specificity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: